molecular formula C8H9N3 B128820 N-Methyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-47-2

N-Methyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B128820
CAS No.: 148320-47-2
M. Wt: 147.18 g/mol
InChI Key: IZZHTEJYHVCMDF-UHFFFAOYSA-N
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Description

N-Methyl-1H-benzo[d]imidazol-1-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzimidazole core with a methyl group attached to the nitrogen atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-benzo[d]imidazol-1-amine typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-methylbenzimidazole-2-one, N-methylbenzimidazole, and various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-1H-benzo[d]imidazol-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1H-benzo[d]imidazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylation at the 1-position enhances its stability and reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-methylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-11-6-10-7-4-2-3-5-8(7)11/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZHTEJYHVCMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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